1-ethyl-1H-indazol-6-amine
CAS No.: 65642-30-0
Cat. No.: VC7797517
Molecular Formula: C9H11N3
Molecular Weight: 161.208
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65642-30-0 |
|---|---|
| Molecular Formula | C9H11N3 |
| Molecular Weight | 161.208 |
| IUPAC Name | 1-ethylindazol-6-amine |
| Standard InChI | InChI=1S/C9H11N3/c1-2-12-9-5-8(10)4-3-7(9)6-11-12/h3-6H,2,10H2,1H3 |
| Standard InChI Key | ODMRWSSWTARSNS-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C=CC(=C2)N)C=N1 |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 1-ethyl-1H-indazol-6-amine consists of a bicyclic indazole core with two distinct substituents: an ethyl group at the N1 position and an amino group at the C6 position. The molecular formula C₉H₁₁N₃ corresponds to a molar mass of 161.21 g/mol . Key structural identifiers include:
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Predicted Collision Cross Sections (CCS):
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 162.10257 | 131.6 |
| [M+Na]+ | 184.08451 | 145.2 |
| [M+NH4]+ | 179.12911 | 140.6 |
| [M+K]+ | 200.05845 | 140.2 |
| [M-H]- | 160.08801 | 133.9 |
| [M+Na-2H]- | 182.06996 | 138.8 |
These CCS values, derived from ion mobility spectrometry predictions, suggest distinct gas-phase conformational behaviors that could influence analytical detection methods .
Synthetic Routes and Derivative Chemistry
Microwave-Assisted Synthesis of Indazole Derivatives
While no direct synthesis protocol for 1-ethyl-1H-indazol-6-amine is documented, analogous compounds such as 3-aminoindazole derivatives have been synthesized via microwave-assisted reactions. For example, 2-phenyl-3,1-benzoxazin-4-ones can react with 3-aminoindazole under microwave irradiation (385–490 W, 7 min) to yield quinazolinone-indazole hybrids . Adapting such methods, substitution at the N1 position with ethyl groups may involve alkylation reactions using ethyl halides or SN2 displacement strategies.
Alkylation and Functionalization
The ethyl group at N1 likely originates from nucleophilic substitution reactions. A plausible pathway involves treating 1H-indazol-6-amine with ethyl iodide or ethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. This method aligns with reported N-alkylations of indazoles to generate derivatives such as 1-(2-ethoxyethyl)-1H-indazol-6-amine .
Physicochemical and Spectroscopic Profiles
Tautomerism and Stability
The indazole nucleus exhibits tautomerism between 1H- and 2H- forms. The N1-ethyl substitution in 1-ethyl-1H-indazol-6-amine stabilizes the 1H-tautomer, as evidenced by the absence of 2H-indazole signatures in related compounds . The amine group at C6 may participate in hydrogen bonding, influencing solubility and crystalline packing.
Predicted Spectroscopic Features
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IR Spectroscopy: Expected N-H stretching vibrations near 3300 cm⁻¹ (amine) and C-N stretches at 1250–1350 cm⁻¹ .
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NMR Spectroscopy:
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¹H NMR: A singlet for the C6 amine protons (δ 5.0–6.0 ppm, exchangeable with D₂O), ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for N-CH₂), and aromatic protons (δ 6.8–8.2 ppm) .
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¹³C NMR: Quaternary carbons near δ 140–150 ppm (indazole C3a/C7a), ethyl carbons at δ 12–15 ppm (CH₃) and δ 40–45 ppm (N-CH₂) .
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Analytical and Industrial Applications
Chromatographic Behavior
The predicted CCS values (Table 1) enable rapid identification via ion mobility spectrometry. The [M+H]+ ion (m/z 162.10257) with a CCS of 131.6 Ų distinguishes it from isomers or contaminants in complex mixtures .
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